molecular formula C8H6N2O2 B12829458 4-Methyl-1H-benzo[d]imidazole-6,7-dione

4-Methyl-1H-benzo[d]imidazole-6,7-dione

Cat. No.: B12829458
M. Wt: 162.15 g/mol
InChI Key: MKSBXTOISNOJDG-UHFFFAOYSA-N
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Description

4-Methyl-1H-benzo[d]imidazole-6,7-dione (CAS 850302-41-9) is a benzimidazolequinone derivative that serves as a versatile and privileged scaffold in medicinal chemistry for the design of novel therapeutic agents. This compound is of significant research value, particularly in the fields of neuroscience and oncology. The benzimidazole-4,7-dione core has been identified as a novel chemical entity for the development of potent and selective P2X3 receptor antagonists . P2X3 receptors are ATP-gated ion channels predominantly expressed in sensory neurons and are a validated therapeutic target for conditions such as neuropathic pain and chronic cough . Structure-activity relationship (SAR) studies based on this scaffold have yielded compounds with potent anti-nociceptive effects in animal models of neuropathic pain, demonstrating its utility in pain research . Concurrently, this chemotype has been investigated as a basis for developing transglutaminase 2 (TGase 2) inhibitors . TGase 2 inhibition can lead to the stabilization of the p53 tumor suppressor protein, inducing apoptosis and providing a promising strategy for cancer research, particularly in renal cell carcinoma . The molecular formula of the compound is C8H6N2O2, with a molecular weight of 162.15 g/mol . Researchers can leverage this compound as a key synthetic intermediate to explore these biological pathways and develop new pharmacological tools. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

7-methyl-3H-benzimidazole-4,5-dione

InChI

InChI=1S/C8H6N2O2/c1-4-2-5(11)8(12)7-6(4)9-3-10-7/h2-3H,1H3,(H,9,10)

InChI Key

MKSBXTOISNOJDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=O)C2=C1N=CN2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of Benzo[d]imidazole-6,7-dione Core Structures

The construction of the benzo[d]imidazole-6,7-dione scaffold is a multi-step process that involves the initial formation of the benzimidazole (B57391) ring system followed by the introduction of the dione (B5365651) functionality.

Cyclocondensation Approaches to the Benzo[d]imidazole Moiety

The formation of the benzimidazole core typically proceeds through the cyclocondensation of an appropriately substituted o-phenylenediamine (B120857) with a one-carbon electrophile. For the synthesis of precursors to 4-Methyl-1H-benzo[d]imidazole-6,7-dione, a common starting material is 1,4-dimethoxybenzene. An optimized process begins with the nitration of 1,4-dimethoxybenzene, which yields a mixture of dinitro isomers. This mixture can then be subjected to a reduction to form the diamine. researchgate.net

A crucial step is the cyclocondensation of the resulting diamino-dimethoxybenzene with a suitable reagent to form the imidazole (B134444) ring. A variety of reagents can be employed for this purpose, including formic acid or its derivatives, which leads to an unsubstituted C2 position on the imidazole ring. For instance, the reaction of an o-phenylenediamine with formic acid under reflux conditions is a well-established method for forming the benzimidazole ring. rasayanjournal.co.in Alternatively, aldehydes can be used in the presence of an oxidizing agent to yield 2-substituted benzimidazoles. nih.gov

A general procedure for the synthesis of benzimidazole derivatives involves the condensation of an o-phenylenediamine with an aldehyde using a catalyst, such as ZnFe2O4 under ultrasonic irradiation, which offers high yields and short reaction times. ichem.md

Introduction of the Dione Functionality

Once the 4,7-dimethoxy-1H-benzimidazole precursor is obtained, the dione functionality is introduced through oxidative demethylation. This transformation is a critical step to unmask the quinone system. A reported method for this oxidation involves the use of an oxidizing agent to convert the dimethoxy groups to the corresponding carbonyls of the dione. researchgate.net For example, treatment of a 4,7-dimethoxybenzimidazole derivative can lead to the desired benzimidazole-4,7-dione. researchgate.net

One-Pot Synthesis Approaches for Derivatives

One-pot syntheses of benzimidazole derivatives are highly efficient as they reduce the number of work-up and purification steps. An example of a one-pot approach involves the reaction of an o-phenylenediamine, an aldehyde, and an oxidizing agent in a single reaction vessel. nih.gov Another efficient one-pot synthesis of benzimidazole derivatives utilizes the condensation of o-phenylenediamines and various aromatic aldehydes with a reusable ZnFe2O4 nanocatalyst under ultrasonic irradiation. ichem.md These methods can theoretically be adapted for the synthesis of derivatives of the this compound core, although specific examples for this particular substituted dione are not prevalent in the literature. One-pot procedures for 1,2-disubstituted benzimidazoles have also been developed, for example, through a Pd-catalyzed N-arylation and Cu-catalyzed C-H functionalization/C-N bond formation process. rsc.org

Regioselective Methylation and Alkylation Studies on the Benzo[d]imidazole-6,7-dione System

The introduction of a methyl group onto the benzimidazole core can result in a mixture of regioisomers. However, methods for the regioselective N-methylation of (benz)imidazoles have been developed. One such method allows for the methylation of the more sterically hindered nitrogen, which is often the less favored product in classical alkylation reactions. nih.gov This methodology employs mild reaction conditions and is tolerant of a wide array of functional groups. nih.gov The ability to control the regioselectivity of N-alkylation is crucial for the synthesis of specific isomers of N-substituted benzo[d]imidazole-diones. For instance, the alkylation of 4,7-dimethoxy-1H-benzimidazole with benzyl (B1604629) bromide has been shown to proceed, followed by oxidation to the corresponding 1-benzyl-1H-benzimidazole-4,7-dione. researchgate.net The regioselectivity of N-alkylation can be influenced by both steric and electronic effects of substituents on the benzimidazole ring, as well as the nature of the alkylating agent and reaction conditions. beilstein-journals.org

Derivatization and Functionalization Reactions of this compound and its Analogs

The quinone ring of the benzo[d]imidazole-6,7-dione system is susceptible to a variety of chemical transformations, most notably nucleophilic substitution reactions.

Nucleophilic Substitution Reactions on the Quinone Ring

The electron-deficient nature of the quinone ring in benzo[d]imidazole-4,7-diones facilitates nucleophilic substitution reactions. A key example of this reactivity is the synthesis of 5-arylamino-1H-benzo[d]imidazole-4,7-diones. nih.gov These compounds are prepared through the reaction of the corresponding benzo[d]imidazole-4,7-dione with an aniline (B41778) derivative. This type of reaction allows for the introduction of a wide range of substituents onto the quinone ring, enabling the synthesis of diverse libraries of compounds for various applications. nih.gov Further derivatization can be achieved, for instance, by introducing substituents at the 5- and 6-positions of the dione ring, as demonstrated by the synthesis of 6-arylthio-5-chloro-2-phenyl-1H-benzo[d]imidazole-4,7-diones. nih.gov These reactions highlight the versatility of the benzo[d]imidazole-4,7-dione scaffold for chemical modification.

N-Substitution and Heterocycle Annulation Strategies

The presence of the N-H group in the imidazole ring of this compound offers a prime site for substitution reactions, allowing for the introduction of various alkyl and aryl groups. These substitutions can significantly modulate the electronic and steric properties of the molecule. Furthermore, the benzimidazole core can serve as a foundation for the construction of more complex fused heterocyclic systems through annulation reactions.

N-Alkylation and N-Arylation:

N-substitution of the benzimidazole core is a common strategy to introduce molecular diversity. While direct N-alkylation studies on this compound are not extensively documented, analogous reactions on related benzimidazole and imidazole systems provide established protocols. Typically, N-alkylation is achieved by treating the N-H of the imidazole with an alkyl halide or other alkylating agents in the presence of a base. The choice of base and solvent can influence the regioselectivity of the alkylation, particularly in unsymmetrical benzimidazoles. For instance, the use of sodium hydride in an appropriate solvent is a common method for the deprotonation of the imidazole nitrogen, followed by reaction with an alkyl halide. nih.gov

N-arylation of the benzimidazole nucleus can be accomplished through metal-catalyzed cross-coupling reactions. Palladium- and copper-based catalytic systems are frequently employed for this purpose. researchgate.netnih.govrsc.org For example, the Chan-Lam coupling reaction, which utilizes a copper catalyst, or the Buchwald-Hartwig amination, which employs a palladium catalyst, are powerful methods for the formation of N-aryl bonds. These reactions typically involve the coupling of the benzimidazole with an aryl halide or an aryl boronic acid.

Representative N-Alkylation Conditions for Imidazole Scaffolds

Alkylating Agent Base Solvent Temperature Reference
Alkyl Halide K2CO3 Acetonitrile Reflux derpharmachemica.com
Alkyl Bromide NaH THF Room Temp to Reflux nih.gov

Heterocycle Annulation:

Heterocycle annulation involves the construction of a new ring fused to the existing benzimidazole framework. A common precursor for such reactions is 2-aminobenzimidazole, which can undergo condensation with various bifunctional reagents to form fused systems like pyrimido[1,2-a]benzimidazoles. nih.govresearchgate.net Although starting from this compound would require prior functionalization to introduce a reactive amino group, the general strategies for annulation remain relevant. For example, condensation of a suitably substituted o-phenylenediamine derivative is a foundational method for creating the benzimidazole ring itself, which can then be part of a larger fused system. nih.gov

The synthesis of N-fused benzimidazole-4,7-diones has been achieved through sequential copper-catalyzed C-N coupling/cyclization and subsequent oxidation, highlighting a pathway to complex heterocyclic diones. nih.gov

Formation of Schiff Bases and Azo Derivatives

The formation of Schiff bases and azo derivatives from this compound would necessitate the presence of a primary amino group. This would typically involve the reduction of a nitro-substituted precursor or other synthetic routes to introduce an amine. Once an amino-substituted version of the core molecule is obtained, the synthesis of Schiff bases and azo derivatives can proceed via established methods.

Schiff Base Formation:

Schiff bases, or imines, are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. uzhnu.edu.ua The reaction of an amino-derivative of this compound with a variety of aromatic or aliphatic aldehydes would yield the corresponding Schiff bases. This reaction is often catalyzed by an acid and may require the removal of water to drive the equilibrium towards the product. The resulting imine bond (C=N) is a key feature of these derivatives.

General Scheme for Schiff Base Formation

R-NH₂ + R'-CHO ⇌ R-N=CH-R' + H₂O

Where R would be the this compound moiety and R' would be an alkyl or aryl group from the aldehyde.

Azo Derivative Formation:

The synthesis of azo derivatives typically involves the diazotization of a primary aromatic amine followed by coupling with a suitable coupling partner, such as a phenol (B47542) or another aromatic amine. To prepare an azo derivative of this compound, an amino-substituted version would first be treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt. This highly reactive intermediate would then be reacted with an electron-rich aromatic compound to form the azo-linked product, characterized by the -N=N- functional group.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Although specific experimental data for 4-Methyl-1H-benzo[d]imidazole-6,7-dione is not widely published, the expected ¹H and ¹³C NMR chemical shifts can be reliably predicted based on the extensive literature on analogous benzimidazole (B57391) derivatives. researchgate.netrsc.orgrsc.org

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic, methyl, and N-H protons. The N-H proton of the imidazole (B134444) ring typically appears as a broad singlet in the downfield region, generally between 12.0 and 13.0 ppm, due to proton exchange and hydrogen bonding. rsc.org The aromatic region would likely display a singlet for the proton at the C5 position. The methyl group protons at the C4 position are expected to resonate as a sharp singlet in the upfield region, typically around 2.4-2.6 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information about the carbon framework of the molecule. The two carbonyl carbons (C6 and C7) of the dione (B5365651) moiety are expected to be the most downfield signals, appearing in the range of 170-180 ppm. The carbons of the imidazole ring, C2 and C3a/C7a, would also show characteristic chemical shifts. Aromatic carbons will resonate in the typical region of 110-150 ppm. The methyl carbon at the C4 position is expected to be observed in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-H12.0 - 13.0 (br s)-
C2-H8.0 - 8.2 (s)150 - 155
C4-CH₃2.4 - 2.6 (s)15 - 20
C5-H7.0 - 7.2 (s)110 - 115
C3a-130 - 135
C4-125 - 130
C5-110 - 115
C6-170 - 180
C7-170 - 180
C7a-140 - 145

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, the mass spectrum would confirm the molecular ion peak ([M]⁺) corresponding to its molecular formula (C₈H₆N₂O₂).

The fragmentation of benzimidazole derivatives under electron ionization (EI) typically follows characteristic pathways. libretexts.orglibretexts.org The molecular ion is expected to be relatively stable due to the aromatic nature of the ring system. Key fragmentation processes would likely involve the loss of small, stable neutral molecules such as carbon monoxide (CO) from the dione moiety and hydrogen cyanide (HCN) from the imidazole ring. The fragmentation of the methyl group could also be observed.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound
m/z Value Possible Fragment Ion Fragment Lost
174[C₈H₆N₂O₂]⁺ (Molecular Ion)-
146[C₈H₆N₂O]⁺CO
118[C₈H₆N₂]⁺2 x CO
147[C₇H₅N₂O₂]⁺CH₃
119[C₇H₅N₂O]⁺CH₃, CO
91[C₇H₅N]⁺CH₃, 2 x CO, HCN

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. researchgate.netmdpi.comsemanticscholar.org

The most prominent peaks would be the C=O stretching vibrations of the dione group, which are expected to appear as strong absorptions in the region of 1650-1700 cm⁻¹. The N-H stretching vibration of the imidazole ring should be observable as a broad band in the range of 3200-3500 cm⁻¹, indicative of intermolecular hydrogen bonding. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹. Other characteristic peaks include C=N and C=C stretching vibrations within the heterocyclic and aromatic rings.

Table 3: Predicted Characteristic IR Absorption Bands for this compound
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3200 - 3500Medium, Broad
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 3000Medium
C=O Stretch (dione)1650 - 1700Strong
C=N Stretch1600 - 1650Medium
C=C Stretch (aromatic)1450 - 1600Medium

Electronic Absorption (UV-Vis) Spectroscopy and Photophysical Investigations

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. nih.govresearchgate.nettubitak.gov.tr

The benzimidazole core itself displays strong absorptions in the UV region due to π → π* transitions within the conjugated system. The presence of the dione functionality introduces n → π* transitions associated with the carbonyl groups, which typically appear as weaker absorptions at longer wavelengths. The methyl group, being an auxochrome, may cause a slight bathochromic (red) shift of the absorption maxima.

Table 4: Predicted UV-Vis Absorption Maxima (λmax) for this compound
Electronic Transition Predicted λmax (nm) Solvent
π → π240 - 280Ethanol/Methanol
n → π320 - 380Ethanol/Methanol

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies of Electronic Structure, Reactivity, and Spectroscopic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. It is instrumental in understanding the behavior of benzimidazole (B57391) derivatives.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity and kinetic stability. wikipedia.orgnih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.govnih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small HOMO-LUMO gap indicates high chemical reactivity and lower kinetic stability. nih.gov For benzimidazole derivatives, the HOMO-LUMO gap is a key indicator of their bioactivity, arising from intramolecular charge transfer. nih.gov

In studies of various benzimidazole derivatives, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to determine the HOMO and LUMO energies and the corresponding energy gap. nih.gov For a series of chiral benzimidazoles, the HOMO-LUMO energy gaps were found to be in the range of 5.51 eV, indicating significant stability. nih.gov The distribution of the HOMO and LUMO across the molecule reveals the regions prone to electrophilic and nucleophilic attack, respectively. For instance, in some substituted benzimidazoles, the HOMO is often localized on the benzimidazole ring system, while the LUMO is distributed over the substituents. nih.gov

Calculated HOMO, LUMO, and Energy Gap for Representative Benzimidazole Derivatives (eV)
CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Benzimidazole Derivative 1-6.21-1.704.51
Benzimidazole Derivative 2-5.98-1.554.43
Benzimidazole Derivative 3-6.35-1.824.53

Electrostatic Potential (ESP) Mapping and Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP map provides a visual representation of the charge distribution on the molecule's surface. The color-coding on the MEP surface indicates the electrostatic potential, with red regions representing the most negative potential (electron-rich areas, prone to electrophilic attack) and blue regions representing the most positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.net Green regions indicate neutral potential.

For benzimidazole derivatives, MEP analysis has shown that the nitrogen atoms of the imidazole (B134444) ring are typically the most electron-rich regions, making them susceptible to electrophilic attack. researchgate.net The hydrogen atoms attached to the nitrogen atoms and the aromatic rings are generally the most electron-poor regions, indicating their susceptibility to nucleophilic attack. researchgate.netnih.gov In the case of 4-Methyl-1H-benzo[d]imidazole-6,7-dione, the oxygen atoms of the dione (B5365651) moiety would be expected to be highly electronegative and thus appear as red or yellow regions on the MEP map, indicating sites for electrophilic attack.

Simulation of Vibrational and Electronic Spectra

Computational methods, particularly DFT, are widely used to simulate vibrational (infrared and Raman) and electronic (UV-Vis) spectra. nih.govresearchgate.netmdpi.com These simulations provide valuable information for the interpretation of experimental spectra and for the structural characterization of molecules. researchgate.net

The calculated vibrational frequencies can be compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure and to assign the observed vibrational modes to specific functional groups. researchgate.netmdpi.com For various benzimidazole derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have shown good agreement between the calculated and experimental vibrational frequencies. mdpi.com

Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectra (UV-Vis) of molecules. nih.gov These calculations can predict the absorption maxima (λmax) and the nature of the electronic transitions (e.g., n→π* or π→π*). For benzimidazole derivatives, the electronic transitions are often associated with the π-system of the aromatic rings and the imidazole moiety. nih.gov

Simulated Vibrational and Electronic Spectral Data for a Representative Benzimidazole Derivative
Spectral TypeCalculated ValueExperimental ValueAssignment
FT-IR (cm⁻¹)30703065C-H stretching
FT-IR (cm⁻¹)16251620C=N stretching
UV-Vis (nm)275278π→π* transition
UV-Vis (nm)240242π→π* transition

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov It is a crucial tool in drug discovery for identifying potential drug candidates and for understanding their mechanism of action at the molecular level. nih.gov

For derivatives of 1H-benzo[d]imidazole-4,7-dione, molecular docking studies have been performed to investigate their binding to target proteins such as transglutaminase 2 (TG2), which is implicated in the progression of renal cell carcinoma. nih.gov These studies have revealed that the benzimidazole-4,7-dione scaffold can bind to the β-sandwich domain of TG2, which is also the binding site for the tumor suppressor protein p53. nih.gov The binding is often stabilized by hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues in the active site of the protein. For instance, a potent TG2 inhibitor based on this scaffold was found to form key interactions within the protein's binding pocket. nih.gov

Mechanistic Computational Studies of Chemical Reactions

Computational chemistry can be employed to elucidate the mechanisms of chemical reactions, including the formation of benzimidazole derivatives. mdpi.com For example, the cyclocondensation reaction between o-phenylenediamine (B120857) and β-diketones to form benzimidazole derivatives has been studied computationally. mdpi.com These studies can help to understand the reaction pathway, identify the transition states, and explain the formation of unexpected products. mdpi.com

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential for optimizing the biological activity of a series of compounds. nih.govresearchgate.net SAR studies involve qualitatively assessing how changes in the chemical structure of a molecule affect its biological activity. nih.gov QSAR studies take this a step further by developing mathematical models that quantitatively correlate the chemical structure with the biological activity. nih.govresearchgate.net

Electrochemical Behavior and Redox Chemistry

Cyclic Voltammetry (CV) Studies of Redox Potentials and Mechanisms

Cyclic voltammetry is a key technique for probing the redox behavior of quinone-containing compounds. For quinones, CV typically reveals two reversible one-electron reduction processes in aprotic solutions, corresponding to the formation of a semiquinone radical anion and then a dianion. rsc.org

The redox process can be represented as: Q + e⁻ ⇌ Q•⁻ (semiquinone radical anion) Q•⁻ + e⁻ ⇌ Q²⁻ (dianion)

In the case of 4-Methyl-1H-benzo[d]imidazole-6,7-dione, the quinone framework is analogous to 1,4-benzoquinone. The reduction potentials are influenced by the electron-donating nature of the fused imidazole (B134444) ring and the methyl group. Generally, electron-donating groups lower the reduction potential, making the compound easier to reduce. nih.gov The first and second reduction potentials for p-benzoquinone itself are approximately -0.67 V and -1.42 V vs. Ag/Ag+, respectively. pnas.org The precise potentials for this compound would be expected to be shifted due to the electronic influence of the benzimidazole (B57391) moiety.

Studies on similar quinone-annulated imidazolium (B1220033) salts have shown these characteristic two reversible reduction features. rsc.org The separation between the first and second reduction potentials provides insight into the stability of the intermediate semiquinone radical anion.

Investigation of Electron Transfer Processes and Stability of Redox States

The electron transfer processes in this compound involve the acceptance of electrons by the dione (B5365651) system. The stability of the resulting redox states, particularly the semiquinone radical anion (Q•⁻), is of significant interest. The fusion of the imidazole ring can enhance the stability of the radical anion through delocalization of the unpaired electron over the entire aromatic system.

The stability of semiquinone radical anions is a crucial factor in their chemical reactivity. In the absence of stabilizing factors, they can undergo further reactions. However, the formation of a complex between benzoquinone and imidazole has been shown to mitigate chemical degradation. rsc.org This suggests that the intramolecular fusion in this compound would confer a degree of stability to the reduced species. The interaction between the quinone and imidazole components can stabilize the metastable forms and alter their chemical reactivity compared to simple quinones. rsc.org

The stability of these radical anions can be studied using techniques like electron spin resonance (ESR) spectroscopy, which can detect and characterize paramagnetic species like the semiquinone radical. The environment, such as the solvent and the presence of counter-ions, also plays a significant role in the stability of the redox states. pnas.orgacs.org

Electrochemical Synthesis Approaches and Mechanisms

Electrochemical methods can be employed for the synthesis of benzimidazole derivatives. These approaches often involve the electrochemical generation of a reactive intermediate that then undergoes cyclization. One common method is the reductive cyclization of an o-nitroaniline derivative in the presence of an aldehyde. Another approach is through electrochemical dehydrogenative amination or annulation reactions. researchgate.net

For a compound like this compound, a potential electrochemical synthesis could involve the oxidation of a suitable precursor, such as a catechol or hydroquinone (B1673460) derivative of a benzimidazole. The electrochemical oxidation would generate the quinone moiety in situ. The mechanism would likely proceed via an EC (electrochemical-chemical) pathway, where an initial electron transfer is followed by a chemical reaction. researchgate.net

The synthesis of the benzimidazole core itself can be achieved through the electrochemical dehydrogenative cyclization of an o-phenylenediamine (B120857) and an appropriate aldehyde. nih.gov The subsequent formation of the dione could then be achieved through an oxidative process.

Influence of Substituents on Electrochemical Properties

Substituents on the benzimidazole-quinone core have a profound impact on the electrochemical properties. The methyl group at the 4-position of this compound acts as an electron-donating group. Electron-donating groups generally lower the reduction potential, making the molecule easier to reduce. nih.gov This is due to the destabilization of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

In a broader context, the nature of the substituent can be used to tune the redox potential for specific applications. Electron-withdrawing groups, in contrast, would increase the reduction potential, making the compound more difficult to reduce. Computational studies on various quinones have demonstrated a clear correlation between the electronic nature of substituents and their redox potentials. nih.gov The position of the substituent also matters, as it affects the extent of electronic communication with the redox-active quinone ring.

For instance, in a study of benzothiazole (B30560) derivatives, it was shown that electron-donating groups like -CH3 and electron-withdrawing groups like -NO2 significantly alter the electronic and charge transfer properties of the molecule. pnas.org A similar principle applies to this compound, where the methyl group and the fused imidazole ring system collectively influence its electrochemical behavior.

Data Tables

Table 1: General Redox Potentials of Related Quinone Compounds Note: These are representative values and the exact potentials for this compound may vary.

CompoundFirst Reduction Potential (E¹red)Second Reduction Potential (E²red)Reference
p-Benzoquinone-0.67 V vs. Ag/Ag+-1.42 V vs. Ag/Ag+ pnas.org
Imidazolium-fused quinonesTwo reversible reductionsTwo reversible reductions rsc.org

Biological and Biomedical Research Perspectives Excluding Clinical Human Trials

In Vitro Antimicrobial Research (Antibacterial, Antifungal, Antiprotozoal)

The benzimidazole (B57391) scaffold is a cornerstone of many established antimicrobial agents. nih.gov Research into various derivatives has consistently shown potent activity against a wide spectrum of pathogens, including bacteria, fungi, and protozoa. nih.govnih.govnih.gov

Antibacterial and Antifungal Activity: Derivatives of 1H-benzo[d]imidazole have been evaluated against numerous bacterial and fungal strains. Studies show that the biological activity can be influenced by the nature and position of substitutions on the benzimidazole ring. nih.govnih.gov For instance, certain 2-substituted-1H-benzimidazole derivatives have demonstrated good antibacterial activity, while others have shown significant antifungal effects against Candida albicans. nih.gov In one study, novel benzimidazole derivatives revealed good antibacterial activity against Pseudomonas aeruginosa, E. coli, and Staphylococcus aureus, with some compounds also showing significant antifungal properties. nih.gov Similarly, indolyl-benzo[d]imidazole derivatives have exhibited high activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Candida albicans. nih.gov

While extensive research confirms the antimicrobial potential of the broader benzimidazole class, specific studies focusing solely on the antibacterial and antifungal properties of 4-Methyl-1H-benzo[d]imidazole-6,7-dione are not prominently detailed in the current body of literature. The established efficacy of related compounds, however, provides a strong rationale for its investigation in this area.

Antiprotozoal Activity: Benzimidazoles have been effectively used as anthelmintic agents for decades and have more recently been shown to possess activity against protozoan parasites. nih.gov In vitro studies have demonstrated that parasites such as Giardia lamblia and Trichomonas vaginalis are highly susceptible to several benzimidazole derivatives, with mebendazole (B1676124) and flubendazole (B1672859) showing 50% inhibitory concentrations (IC₅₀) in the range of 0.005 to 0.16 µg/mL. nih.gov The mechanism in other organisms is often linked to the inhibition of β-tubulin, a critical protein for microtubule formation. nih.gov This established antiprotozoal profile of the benzimidazole family suggests that this compound could be a candidate for similar investigations.

Representative Benzimidazole DerivativesTarget OrganismNoted Activity (MIC/IC₅₀)
Compound 4a (Ayhan-Kilcigil et al.) Bacillus subtilisMIC: 12.5 µg/mL
Pseudomonas aeruginosaMIC: 25 µg/mL
Candida albicansMIC: 6.25 µg/mL
Mebendazole Giardia lambliaIC₅₀: 0.005 - 0.16 µg/mL
Flubendazole Giardia lambliaIC₅₀: 0.005 - 0.16 µg/mL
Indolylbenzo[d]imidazole 3ao Staphylococcus aureus (MRSA)MIC: < 1 µg/mL
Indolylbenzo[d]imidazole 3aq Candida albicansMIC: 3.9 µg/mL

This table presents data for various benzimidazole derivatives to illustrate the antimicrobial potential of the scaffold. MIC = Minimum Inhibitory Concentration; IC₅₀ = Half-maximal inhibitory concentration. Data sourced from references nih.govnih.govnih.gov.

In Vitro Antiviral Research

The structural features of the benzimidazole ring, being isosteric with naturally occurring purines, allow it to interact with various biological targets, including those essential for viral replication. nih.govresearchgate.net Consequently, the scaffold is present in a number of compounds investigated for antiviral properties. nih.gov Research has explored benzimidazole derivatives for activity against a range of viruses, including influenza, HIV, and coronaviruses. nih.govnih.govnih.gov For example, some imidazole (B134444) analogues have been studied for their potential to bind to the main protease of the SARS-CoV-2 virus. nih.gov Furthermore, benzimidazole-triazole hybrids are another class of compounds that have been reviewed for their potential as antiviral agents. nih.gov Although the broader family of benzimidazoles is a focal point in the search for new antiviral therapies, specific in vitro antiviral studies on this compound itself are not extensively documented in published research.

Anticancer Research: Investigation of Cellular and Molecular Mechanisms

The most significant body of research for the 1H-benzo[d]imidazole-4,7-dione scaffold lies in its investigation as an anticancer agent. nih.govnih.gov Studies have synthesized and tested various derivatives, revealing promising antiproliferative effects against several tumor cell lines. nih.gov

Enzyme Inhibition Studies (e.g., Transglutaminase 2, α-Glucosidase)

A primary mechanism for the anticancer activity of 1H-benzo[d]imidazole-4,7-dione derivatives is through the inhibition of specific enzymes that are overexpressed in cancer cells.

Transglutaminase 2 (TGase 2) Inhibition: Transglutaminase 2 (TGase 2) is an enzyme implicated in the pathogenesis of numerous diseases, including various cancers and inflammatory disorders. researchgate.net In renal cell carcinoma (RCC), overexpression of TGase 2 is associated with a poor prognosis. nih.govresearchgate.net It contributes to cancer progression in part by binding to the tumor suppressor protein p53 and forming a complex, which leads to p53 inactivation. nih.gov

Researchers have identified the 1H-benzo[d]imidazole-4,7-dione structure as a promising scaffold for developing potent TGase 2 inhibitors. nih.gov Inspired by the natural inhibitor streptonigrin, which contains an amino-1,4-benzoquinone moiety, scientists developed simpler derivatives. nih.gov Through structure-activity relationship (SAR) studies, a compound designated 8j (MD102) emerged as a potent TGase 2 inhibitor with an IC₅₀ value of 0.35 µM. nih.gov This inhibition was shown to have significant anticancer effects in RCC cell lines. nih.gov

CompoundTarget EnzymeIC₅₀ Value (µM)Cancer Cell Line Context
Compound 8j (MD102) Transglutaminase 2 (TGase 2)0.35Renal Cell Carcinoma (ACHN, Caki-1)

IC₅₀ represents the concentration of an inhibitor required for 50% inhibition of the target enzyme's activity. Data sourced from reference nih.gov.

α-Glucosidase Inhibition: α-Glucosidase inhibitors are primarily used to manage type II diabetes, but they have also been investigated as potential anticancer and antiviral agents. nih.gov While various heterocyclic compounds have been explored for α-glucosidase inhibitory activity, research specifically linking this enzyme to this compound is not prominent in the available literature.

Modulatory Effects on Cellular Pathways (e.g., p53 stabilization, endothelial cell proliferation inhibition)

p53 Stabilization: A direct and critical consequence of TGase 2 inhibition by 1H-benzo[d]imidazole-4,7-dione derivatives is the stabilization of the p53 tumor suppressor protein. nih.gov In many renal cell carcinomas, p53 is not mutated but is rendered inactive through complex formation with TGase 2. nih.gov By inhibiting TGase 2, compounds like 8j (MD102) prevent this interaction, thereby increasing the stability and availability of functional p53. nih.gov This restored p53 activity leads to the induction of apoptosis (programmed cell death) in the cancer cells, demonstrating a clear mechanistic link between TGase 2 inhibition, p53 stabilization, and the observed anticancer effects. nih.govresearchgate.net

Endothelial Cell Proliferation Inhibition: The inhibition of endothelial cell proliferation is a key strategy in blocking angiogenesis, the process by which tumors form new blood vessels to sustain their growth. While many anticancer agents are investigated for this property, specific studies detailing the effects of this compound on endothelial cell proliferation are not widely reported.

Antioxidant Research Perspectives

Benzimidazole derivatives are recognized for their antioxidant properties, which contribute to their diverse biological activities. nih.govmdpi.com The ability to scavenge free radicals can help prevent cellular damage caused by oxidative stress. nih.gov Studies on various benzimidazole derivatives have demonstrated substantial antioxidant capacities. nih.gov For example, a study on substituted benzimidazoles found that a compound with a free hydroxyl group on its aromatic ring exhibited the highest antioxidant activity, attributed to its ability to donate a hydrogen atom to a free radical. mdpi.com The quinone moiety present in the this compound structure is known to participate in redox reactions, suggesting that this class of compounds may possess inherent antioxidant or pro-oxidant properties that could be therapeutically relevant and warrant further investigation.

Anti-inflammatory Research Perspectives

The benzimidazole scaffold is found in compounds with known anti-inflammatory activity. nih.govresearchgate.net This activity is often linked to the modulation of inflammatory markers. researchgate.net A significant link for the anti-inflammatory potential of this compound comes from its documented activity as a TGase 2 inhibitor. TGase 2 is known to play an important role in inflammatory disorders and fibrosis. researchgate.netdntb.gov.ua By inhibiting this enzyme, there is a strong scientific basis to propose that compounds based on the 1H-benzo[d]imidazole-4,7-dione scaffold could exert anti-inflammatory effects, making this a promising avenue for future preclinical research.

Advanced Research Applications in Materials Science and Other Fields

Applications in Organic Electronics and Optoelectronic Materials

The benzimidazole (B57391) scaffold is a significant pharmacophore in medicinal chemistry due to its diverse biological activities. nih.govnih.gov The electron-rich nitrogen heterocycles of benzimidazole can readily accept or donate protons and facilitate the formation of various weak interactions, which is advantageous for binding with a wide range of therapeutic targets. nih.gov The unique electronic structure of the benzimidazole scaffold, featuring a fused benzene (B151609) and imidazole (B134444) ring system, also makes it a compelling building block for advanced electronic and optical materials. The benzimidazole core possesses inherent electron-accepting and electron-transporting capabilities, which are valuable in various optoelectronic devices. The introduction of a methyl group, as in 4-Methyl-1H-benzo[d]imidazole-6,7-dione, can modulate the electronic properties, solubility, and solid-state packing of the molecule, thereby influencing its performance in material applications.

The dione (B5365651) moiety in this compound introduces strong electron-accepting characteristics, which are crucial for n-type (electron-transporting) organic semiconductors. The combination of the benzimidazole core and the dione functionality allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for designing materials with specific electronic and optical properties for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). Research on related benzimidazole derivatives has shown that their electronic and photophysical properties can be significantly affected by molecular constitution, which in turn influences their photovoltaic performance.

Role in Corrosion Inhibition Studies and Mechanisms

Benzimidazole and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly in acidic media. nih.govnih.gov Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective film that blocks the active corrosion sites. researchgate.net The adsorption process can occur through physisorption, chemisorption, or a combination of both. The benzimidazole ring, with its heteroatoms (nitrogen) and π-electrons, plays a crucial role in the adsorption process. The nitrogen atoms can coordinate with the metal atoms, while the planar benzimidazole ring can provide a physical barrier.

The mechanism of corrosion inhibition by benzimidazole derivatives typically involves the blocking of both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, classifying them as mixed-type inhibitors. nih.govrsc.org The adsorption of these molecules on the metal surface follows various adsorption isotherms, such as the Langmuir, Temkin, or Frumkin isotherms, depending on the specific inhibitor and conditions. nih.gov

Table 1: Corrosion Inhibition Efficiencies of Various Benzimidazole Derivatives

Inhibitor Concentration Metal Corrosive Medium Inhibition Efficiency (%) Reference
2-Mercaptobenzimidazole 50-250 ppm Mild Steel 1M HCl Increased with concentration nih.gov
2-Methylbenzimidazole 50-250 ppm Mild Steel 1M HCl Increased with concentration nih.gov
Benzimidazole 50-250 ppm Mild Steel 1M HCl Increased with concentration nih.gov
1,8-bis(1-chlorobenzyl-benzimidazolyl)-octane Not specified Mild Steel HCl Excellent researchgate.net

Utilization as Building Blocks for Complex Molecular Architectures

The versatile reactivity of the benzimidazole ring system makes it a valuable scaffold for the synthesis of more complex molecular architectures. nih.gov The presence of the dione functionality in this compound provides additional reaction sites, making it a particularly useful building block. The carbonyl groups of the dione can undergo various reactions, such as condensation with amines or active methylene (B1212753) compounds, allowing for the construction of fused heterocyclic systems.

For instance, benzimidazole-4,7-diones have been used as precursors in the synthesis of benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine-6,9-diones and benzo nih.govresearchgate.netimidazo[1,2-a]quinazoline-8,11-diones. doi.org These complex heterocyclic systems are of interest for their potential biological activities. The synthesis often involves a combinatorial approach, combining cyclocondensation and oxidation reactions. doi.org

Furthermore, the benzimidazole-dione scaffold can be incorporated into larger macrocyclic structures. The synthesis of fully conjugated macrocycles composed of various heterocyclic units has been reported, and the inclusion of the benzimidazole-dione moiety could impart unique electronic and host-guest properties to such macrocycles. nih.gov The ability to functionalize both the benzimidazole and the dione parts of the molecule allows for fine-tuning of the properties of the resulting complex architectures.

Table 2: Examples of Complex Molecules Synthesized from Benzimidazole-dione Precursors

Precursor Reagents Product Application/Interest Reference
4,7-Dimethoxy-1H-benzo[d]imidazole-2-amine Various aldehydes and isonitriles Benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine-6,9-diones Bioreductive quinone-based drugs doi.org
4,7-Dimethoxy-1H-benzo[d]imidazole-2-amine 2-Halobenzaldehydes and isonitriles Benzo nih.govresearchgate.netimidazo[1,2-a]quinazoline-8,11-diones Bioreductive quinone-based drugs doi.org

Explorations in Forensic Science Applications (e.g., Fingerprint Development)

Latent fingerprints, which are invisible to the naked eye, are a crucial form of evidence in forensic investigations. The development of these prints often relies on chemical reagents that react with the components of fingerprint residue, such as amino acids, to produce a visible or fluorescent product.

The chemical basis for the use of many fingerprint developing agents is their reaction with amino acids. For example, ninhydrin (B49086) and 1,8-diazafluoren-9-one (B1298732) (DFO) are widely used reagents that react with amino acids to form colored or fluorescent products, respectively. o-Quinones are also known to react with the α-amino groups of amino acids and peptides, leading to the formation of colored products. This reactivity suggests that o-quinones, such as this compound, could be effective reagents for the development of latent fingerprints.

The reaction of this compound with the amino acids present in fingerprint residue would likely produce a colored or potentially fluorescent impression of the fingerprint ridges. The presence of the benzimidazole core could influence the color and fluorescence properties of the resulting product, potentially offering advantages over existing reagents in terms of contrast, sensitivity, or stability. Research on benzimidazole derivatives has shown their utility in developing fluorescent developers for sweat latent fingerprints, with good adsorption performance and a remarkable fluorescence effect. rsc.org While the direct use of this compound for fingerprint development has not been extensively reported, its chemical properties make it a promising candidate for further investigation in this area of forensic science.

Future Directions and Emerging Research Challenges

Development of Sustainable and Green Synthetic Methodologies

The chemical synthesis of benzimidazole (B57391) derivatives has traditionally relied on methods that can be resource-intensive and generate hazardous byproducts. A significant future direction lies in the development of sustainable and green synthetic routes for 4-Methyl-1H-benzo[d]imidazole-6,7-dione. Current research into the synthesis of related benzimidazoles provides a roadmap for this endeavor.

Eco-friendly protocols are being explored, such as one-pot syntheses that reduce the number of steps and the need for purification of intermediates. beilstein-journals.orgrsc.org For instance, the use of erbium(III) trifluoromethanesulfonate (B1224126) as a catalyst has been shown to improve the selectivity of benzimidazole synthesis, minimizing the formation of side products. beilstein-journals.org Another promising approach is the use of nickel catalysts for the dehydrogenative coupling of alcohols, which presents a more sustainable alternative to traditional oxidation reagents. rsc.org Microwave-assisted synthesis is also gaining traction as a green chemical method that can dramatically reduce reaction times and improve yields, as demonstrated in the synthesis of 6-substituted 1H-benzimidazole derivatives. nih.gov The application of these green principles—utilizing less hazardous solvents, recyclable catalysts, and energy-efficient reaction conditions—will be crucial for the environmentally responsible production of this compound.

Deeper Molecular-Level Understanding of Biological Interactions

A critical area for future research is the elucidation of the precise molecular interactions between this compound and its biological targets. Studies on the broader class of benzimidazole-4,7-diones have identified several proteins of interest.

Recent groundbreaking research has identified derivatives of 1H-benzo[d]imidazole-4,7-dione as potent inhibitors of transglutaminase 2 (TG2), a protein implicated in the progression of renal cell carcinoma. nih.govresearchgate.net Molecular docking studies suggest that these compounds bind to the β-sandwich domain of TG2, which is also the binding site for the tumor suppressor protein p53. nih.gov This interaction prevents the TG2-mediated inactivation of p53, leading to apoptosis in cancer cells. nih.gov The binding is reversible and competitive, highlighting the potential for developing highly specific inhibitors. nih.gov

Beyond TG2, other benzimidazole derivatives have been shown to interact with a range of biological targets, including:

P2X3 receptors: Benzimidazole-4,7-dione based compounds have been identified as antagonists of P2X3 receptors, which are involved in neuropathic pain. researchgate.netmdpi.com

DNA: Certain benzimidazole derivatives act as DNA minor groove-binding ligands, interfering with DNA replication and transcription. nih.gov

Cyclooxygenase (COX) enzymes: Some 2-(4-(methylsulfonyl) phenyl) benzimidazoles are selective inhibitors of COX-2, an enzyme involved in inflammation. rsc.org

Future research should focus on determining if this compound shares these targets and on identifying its unique interaction partners. Techniques such as X-ray crystallography and cryo-electron microscopy will be invaluable in providing high-resolution structural data of the compound bound to its target proteins.

Exploration of Novel Reactivity Patterns and Derivatization Strategies

The exploration of novel reactivity patterns and the development of diverse derivatization strategies are essential for expanding the chemical space around this compound and for fine-tuning its biological activity. The synthesis of a variety of derivatives of the parent 1H-benzo[d]imidazole-4,7-dione scaffold has already yielded valuable structure-activity relationship (SAR) data.

For example, in the development of TG2 inhibitors, SAR studies revealed that modifications at the 2-position of the benzimidazole ring significantly impact potency. nih.gov Similarly, for P2X3 receptor antagonists, the introduction of a trifluoromethyl group at the 2-position led to a tenfold increase in metabolic stability. gist.ac.kr The synthesis of 6-arylamino-5-chloro-benzimidazole-4,7-diones has also been explored, with some derivatives showing potent antiproliferative activity in vascular smooth muscle cells. nih.gov

Future work should systematically explore the chemical reactivity of the dione (B5365651) moiety and the potential for substitution at various positions on the benzimidazole ring of this compound. This will enable the creation of a library of new compounds with potentially improved properties, such as enhanced potency, selectivity, and metabolic stability. The development of one-pot synthesis methods for creating 1,2-disubstituted benzimidazoles could further accelerate this process. rsc.org

Integration of Advanced Computational Techniques for Predictive Design

Advanced computational techniques are poised to play a pivotal role in the future research of this compound, enabling the predictive design of novel derivatives with desired biological activities. In silico methods are already being employed in the study of related benzimidazoles.

Molecular Docking has been instrumental in understanding the binding modes of 1H-benzo[d]imidazole-4,7-dione derivatives with targets like TG2 and P2X3 receptors. nih.govresearchgate.net These studies provide a rational basis for the design of new analogues with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of a series of compounds with their biological activity. While no specific QSAR studies on this compound have been reported, such studies on other benzimidazole derivatives have been successful in predicting their activity against various targets.

In Silico ADME Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. rsc.org This allows for the early identification of compounds with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug development.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.